molecular formula C21H18N2O2S B2973876 3-(2-methylphenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326911-67-4

3-(2-methylphenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2973876
CAS No.: 1326911-67-4
M. Wt: 362.45
InChI Key: NSRJVZHMAHOGNJ-UHFFFAOYSA-N
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Description

The compound 3-(2-methylphenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione belongs to the thieno[3,2-d]pyrimidine-dione family, characterized by a fused thiophene-pyrimidine core with a dione moiety. The target compound features two distinct aromatic substituents: a 2-methylphenyl group at position 3 and a 4-methylphenylmethyl (benzyl) group at position 1. These methyl groups likely enhance lipophilicity and influence steric interactions in biological systems .

Properties

IUPAC Name

3-(2-methylphenyl)-1-[(4-methylphenyl)methyl]-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c1-14-7-9-16(10-8-14)13-22-18-11-12-26-19(18)20(24)23(21(22)25)17-6-4-3-5-15(17)2/h3-12,18-19H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOULAXHVKQGLPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylphenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 2-methylphenyl and 4-methylphenyl derivatives, followed by cyclization with thieno[3,2-d]pyrimidine intermediates under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

3-(2-methylphenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as thioethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(2-methylphenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(2-methylphenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Key structural analogs differ primarily in the substituents on the aryl rings, which modulate electronic and steric properties:

Compound Name Substituents (Position) Molecular Weight Key Structural Features
Target Compound 2-MePh (C3), 4-MeBenzyl (C1) ~365 (estimated) Enhanced hydrophobicity, moderate steric bulk
3-(4-Cl-Ph)-1-[(4-Cl-Ph)methyl]-...thieno[2,3-d]pyrimidine-2,4-dione 4-ClPh (C3), 4-ClBenzyl (C1) 367.4 Electron-withdrawing Cl groups; increased polarity
3-(3-F-Ph)-1-[(3-MePh)methyl]-...thieno[3,2-d]pyrimidine-2,4-dione 3-FPh (C3), 3-MeBenzyl (C1) 367.4 Fluorine’s electronegativity; meta-substitution effects
1-[(4-EthenylPh)methyl]-3-(3-MePh)-...thieno[3,2-d]pyrimidine-2,4-dione 4-EthenylBenzyl (C1), 3-MePh (C3) 376.5 Ethenyl group introduces π-bond conjugation

Key Observations :

  • Chlorine Substituents (e.g., ): The electron-withdrawing Cl groups increase polarity and may enhance binding to electron-rich biological targets, but reduce membrane permeability compared to methyl groups.
  • Fluorine Substituents (e.g., ): Fluorine’s electronegativity can strengthen hydrogen bonding and metabolic stability, while meta-substitution may alter spatial interactions.
  • Methyl vs.

Physicochemical Properties

  • Solubility : Methyl groups (target compound) reduce polarity compared to Cl or F substituents, likely decreasing aqueous solubility.
  • Thermal Stability : Melting points for related compounds (e.g., 116–118°C for a dichlorophenyl analog ) suggest moderate stability, influenced by substituent interactions.

Biological Activity

The compound 3-(2-methylphenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is part of a broader class of thieno[3,2-d]pyrimidine derivatives known for their diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, focusing on its anti-tumor properties and mechanisms of action.

Synthesis

The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step organic reactions. The compound can be synthesized through a series of reactions involving substituted phenyl groups and thiophene derivatives. The structural modifications play a crucial role in enhancing biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thieno[3,2-d]pyrimidine derivatives. For instance, a related compound demonstrated significant antiproliferative activity against various cancer cell lines such as SU-DHL-6 and K562 with IC50 values as low as 0.55 μM and 1.68 μM respectively . This indicates a promising therapeutic profile for compounds within this class.

Table 1: Antitumor Activity of Thieno[3,2-d]pyrimidine Derivatives

CompoundCell LineIC50 (μM)CC50 (μM)
12eSU-DHL-60.5515.09
12eWSU-DLCL-20.95
12eK5621.68

The low toxicity against normal cells (HEK293T) suggests that these compounds can selectively target cancer cells while sparing healthy tissue.

The mechanism by which thieno[3,2-d]pyrimidine derivatives exert their effects involves several pathways:

  • EZH2 Inhibition : Some derivatives act as inhibitors of EZH2 (Enhancer of Zeste Homolog 2), a key enzyme in histone methylation associated with gene silencing in cancer .
  • Induction of Apoptosis : The compounds have been shown to induce apoptosis in cancer cells through various signaling pathways .
  • Inhibition of Migration : Studies indicate that these compounds can inhibit the migration of cancer cells, which is crucial for metastasis prevention .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of these compounds. Modifications at specific positions on the thieno[3,2-d]pyrimidine scaffold can significantly alter potency and selectivity:

  • P1 Moiety : Substituents such as piperidine-2,6-dione enhance antitumor activity.
  • P5 Moiety : Benzyl-linked morpholine has been identified as beneficial for improving efficacy .

Case Studies

Several case studies illustrate the effectiveness of thieno[3,2-d]pyrimidine derivatives:

  • Case Study 1 : A derivative was tested against multiple lymphoma cell lines and demonstrated significant morphological changes indicative of apoptosis.
  • Case Study 2 : In vivo studies showed that specific derivatives could reduce tumor size in xenograft models without significant side effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(2-methylphenyl)-1-[(4-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione?

  • Methodological Answer : The compound is typically synthesized via alkylation of precursor heterocycles. For example, alkylation of a thienopyrimidine core (e.g., 3-phenyl-6-(α-bromoacetyl)-5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione) with benzyl chlorides or chloroacetamides in DMF, using potassium carbonate as a base promoter. Crystalline products are isolated via recrystallization, with yields and purity confirmed by TLC and NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns substituents (e.g., methylphenyl groups) and confirms regioselectivity of alkylation.
  • Mass spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS or HRMS).
  • X-ray crystallography : Resolves conformational details (e.g., planarity of the thienopyrimidine ring and substituent orientations) .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodological Answer :

  • Use anhydrous DMF and freshly distilled benzyl halides to avoid side reactions.
  • Monitor reaction progress via TLC (e.g., silica gel, hexane/ethyl acetate eluent).
  • Optimize stoichiometry (e.g., 1.2 equivalents of alkylating agent per mole of precursor) and reaction time (typically 8–12 hours at 80°C) .

Advanced Research Questions

Q. How can computational modeling predict the drug-likeness and bioavailability of this compound?

  • Methodological Answer :

  • Physicochemical properties : Use tools like SwissADME to calculate logP (lipophilicity), topological polar surface area (TPSA), and solubility.
  • Docking studies : Employ AutoDock Vina to assess binding affinity to target proteins (e.g., kinases or enzymes in the thienopyrimidine pathway).
  • ADMET prediction : Tools like ProTox-II evaluate toxicity risks (e.g., hepatotoxicity) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-response analysis : Compare EC50/IC50 values under standardized assay conditions (e.g., cell line, incubation time).
  • Metabolic stability tests : Use liver microsomes to identify metabolite interference.
  • Structural analogs : Synthesize derivatives (e.g., replacing 4-methylphenyl with piperidinyl groups) to isolate structure-activity relationships (SAR) .

Q. How can reaction conditions be optimized to introduce diverse substituents on the thienopyrimidine core?

  • Methodological Answer :

  • Catalyst screening : Test p-toluenesulfonic acid (p-TsOH) for acid-catalyzed condensations or Pd catalysts for cross-coupling reactions.
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) for regioselectivity.
  • Temperature gradients : Use microwave-assisted synthesis to reduce reaction times for thermally sensitive intermediates .

Q. What are the key challenges in crystallizing this compound, and how are they addressed?

  • Methodological Answer :

  • Slow evaporation : Dissolve in DCM/MeOH (1:1) and allow gradual solvent evaporation at 4°C.
  • Polymorphism control : Use seeding with pre-characterized crystals to avoid multiple crystal forms.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O hydrogen bonds) influencing packing .

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